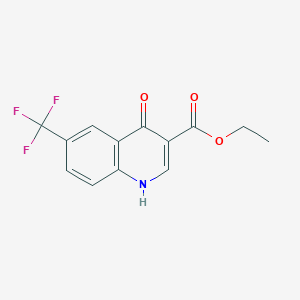

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-4-3-7(13(14,15)16)5-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGPSFWOMJQSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371907 | |

| Record name | Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-01-7, 26893-12-9 | |

| Record name | Ethyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a trifluoromethyl group at the 6-position can significantly modulate the physicochemical and pharmacological properties of the molecule, often enhancing metabolic stability, lipophilicity, and target-binding affinity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its known biological activities.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and development as a potential therapeutic agent. A summary of these properties is presented in the tables below.

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀F₃NO₃ | PubChem[1] |

| Molecular Weight | 285.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 26893-12-9 | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 285.061279 g/mol | PubChem[1] |

| Monoisotopic Mass | 285.061279 g/mol | PubChem[1] |

| Topological Polar Surface Area | 71.4 Ų | PubChem[1] |

| Heavy Atom Count | 20 | PubChem[1] |

| Complexity | 445 | PubChem[1] |

Experimental Properties

| Property | Value | Source |

| Melting Point | >300 °C | ChemicalBook[2] |

| Appearance | Off-white powder | Chem-Impex[3] |

| Storage Temperature | 0-8 °C | Chem-Impex[3] |

Experimental Protocols

The primary synthetic route to this compound is the Gould-Jacobs reaction. This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Synthesis via Gould-Jacobs Reaction

The synthesis of this compound is analogous to the preparation of other 4-hydroxyquinoline-3-carboxylates and proceeds via the Gould-Jacobs reaction.[4] The general steps are outlined below.

Step 1: Condensation of 4-(Trifluoromethyl)aniline with Diethyl Ethoxymethylenemalonate (DEEM)

A mixture of 4-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate is heated, typically at temperatures ranging from 100 to 140 °C. This reaction results in the formation of an intermediate, diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate, with the elimination of ethanol.

Step 2: Thermal Cyclization

The intermediate from Step 1 is heated at a much higher temperature, usually in a high-boiling solvent such as diphenyl ether or Dowtherm A, at approximately 250 °C. This high temperature facilitates an intramolecular cyclization to form the quinoline ring system, yielding this compound.

A generalized experimental protocol is as follows:

-

Combine equimolar amounts of 4-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate in a reaction vessel.

-

Heat the mixture to 120-140 °C for 1-2 hours. During this time, ethanol is distilled off.

-

In a separate flask equipped with a reflux condenser, heat a high-boiling solvent (e.g., diphenyl ether) to 250 °C.

-

Slowly add the reaction mixture from step 2 to the hot solvent.

-

Maintain the reflux at 250 °C for 30-60 minutes. The product will precipitate from the hot solution.

-

Allow the mixture to cool to room temperature.

-

Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation and to aid in the removal of the high-boiling solvent.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with the non-polar solvent to remove any residual high-boiling solvent.

-

Dry the product under vacuum.

The following diagram illustrates the workflow for the Gould-Jacobs synthesis.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the quinoline ring, and a signal for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the ethyl group carbons, the carbonyl carbon of the ester, the carbon of the trifluoromethyl group, and the carbons of the quinoline ring system.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching (due to tautomerism), C=O stretching of the ester and the quinolone carbonyl, C-F stretching of the trifluoromethyl group, and C=C and C-N stretching vibrations of the quinoline ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (285.22 g/mol ).

Biological Activity and Drug Development Potential

Quinolone derivatives are known to possess a wide array of pharmacological activities.[3] The introduction of a trifluoromethyl group can enhance these properties. While specific biological data for this compound is limited in the public domain, related compounds have shown significant potential in several therapeutic areas.

-

Antimicrobial Activity: Quinolones are a major class of antibiotics. It is plausible that this compound could exhibit antibacterial or antifungal properties.[2]

-

Anticancer Activity: Many quinoline derivatives have been investigated as potential anticancer agents.

-

Anti-inflammatory Activity: Some quinoline compounds have demonstrated anti-inflammatory effects.

Further research is required to fully elucidate the biological activity profile and the mechanism of action of this compound. Due to the lack of specific information on its biological targets and signaling pathway interactions, a corresponding diagram cannot be generated at this time. The general mechanism of action for many quinolone-based antimicrobials involves the inhibition of bacterial DNA gyrase or topoisomerase IV, which are essential enzymes for DNA replication. A logical workflow for the initial biological evaluation of this compound is presented below.

References

Spectroscopic and Biological Insights into Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many synthetic drugs and natural products. The incorporation of a trifluoromethyl group at the C-6 position, along with a 4-hydroxy group and a C-3 ethyl carboxylate, is anticipated to confer unique physicochemical and biological properties. Trifluoromethyl groups are known to enhance metabolic stability and cell membrane permeability of drug candidates. The 4-hydroxyquinoline-3-carboxylate scaffold is a key pharmacophore in a range of bioactive molecules, exhibiting antimicrobial, anticancer, and antimalarial activities. This guide serves as a resource for researchers engaged in the synthesis, characterization, and biological evaluation of novel quinoline-based compounds.

Spectroscopic Data

Definitive experimental ¹H NMR, ¹³C NMR, IR, and MS data for Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate could not be located in the available literature. However, the following tables present data for the constitutional isomer, Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, which can serve as a valuable reference for predicting the spectral characteristics of the 6-trifluoromethyl isomer.

¹H NMR Data (Reference: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.51 | s | 1H | -OH |

| 8.70 | s | 1H | H-8 |

| 8.35 | d, J = 8.3 Hz | 1H | H-6 |

| 8.00 | s | 1H | H-2 |

| 7.72 | d, J = 8.1 Hz | 1H | H-5 |

| 4.24 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |

| 1.29 | t, J = 7.0 Hz | 3H | -OCH₂CH₃ |

Solvent: DMSO-d₆, Spectrometer: 300 MHz

Mass Spectrometry Data (Reference: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate)

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 286.0686 | 286.0691 |

Technique: High-Resolution Mass Spectrometry (HRMS)

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A plausible synthetic route for this compound involves the Gould-Jacobs reaction.

Diagram of Synthetic Workflow

Caption: Synthetic pathway for the target compound via the Gould-Jacobs reaction.

Methodology:

-

Condensation: 4-(Trifluoromethyl)aniline is reacted with diethyl ethoxymethylenemalonate (DEEM) at elevated temperatures (typically 100-140 °C) to form the enamine intermediate. The reaction is usually carried out neat or in a high-boiling solvent.

-

Cyclization: The enamine intermediate is then subjected to thermal cyclization in a high-boiling solvent such as Dowtherm A at approximately 250 °C. This step facilitates the intramolecular aromatic substitution to form the quinoline ring system.

-

Work-up and Purification: After cooling, the reaction mixture is treated with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.

-

Data Processing: The raw data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule, such as O-H, C-H, C=O, C=C, and C-F stretches.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass of the compound to confirm its elemental composition.

Potential Biological Signaling Pathway

Given the known biological activities of quinoline derivatives, this compound is a candidate for investigation as an antimicrobial or anticancer agent. A plausible mechanism of action, particularly in an antibacterial context, could involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. This is a well-established mechanism for quinolone antibiotics.

Diagram of Proposed Signaling Pathway

Caption: Proposed inhibitory action on bacterial DNA replication and repair enzymes.

This proposed pathway highlights the potential for this class of compounds to interfere with essential bacterial processes, leading to cell death. This serves as a foundational hypothesis for further biological evaluation and mechanism of action studies.

Conclusion

This technical guide provides a framework for the synthesis, spectroscopic characterization, and biological investigation of this compound. While specific experimental data for this compound remains to be published, the provided reference data and detailed protocols offer a solid starting point for researchers. The unique structural features of this molecule suggest it is a promising candidate for further exploration in the fields of medicinal chemistry and drug discovery.

Crystal Structure Analysis of Quinoline-3-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of quinoline-3-carboxylate derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. Possessing a versatile scaffold, these derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. Understanding their three-dimensional structure at an atomic level through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents.

This guide details the experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, presents crystallographic data for representative compounds, and visualizes key biological pathways modulated by these derivatives.

Data Presentation: Crystallographic Data of Quinoline-3-Carboxylate Derivatives

The following tables summarize the crystallographic data for a selection of quinoline-3-carboxylate derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for Selected Quinoline-3-Carboxylate Derivatives.

| Parameter | Ethyl 2,4-dichloroquinoline-3-carboxylate | Ethyl 2-chloro-6-methylquinoline-3-carboxylate[1] | Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate[2] |

| Formula | C₁₂H₉Cl₂NO₂ | C₁₃H₁₂ClNO₂[1] | C₁₃H₁₃NO₃[2] |

| Formula Weight | 270.11 | 249.69[1] | 231.24[2] |

| Crystal System | Monoclinic | Triclinic[1] | Monoclinic |

| Space Group | P2₁/n | P-1[1] | P2₁/c |

| a (Å) | 5.8193 (2) | 6.0391 (5)[1] | 7.9371 (4) |

| b (Å) | 8.0689 (3) | 7.2986 (6)[1] | 12.0493 (6) |

| c (Å) | 18.1780 (5) | 13.4323 (12)[1] | 11.8964 (6) |

| α (°) | 90 | 98.238 (6)[1] | 90 |

| β (°) | 96.692 (2) | 90.123 (5)[1] | 109.235 (2) |

| γ (°) | 90 | 96.429 (6)[1] | 90 |

| Volume (ų) | 853.55 (5) | 582.16 (9)[1] | 1072.71 (9) |

| Z | 4 | 2[1] | 4 |

| Temperature (K) | 120 | 150[1] | 293 |

| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073)[1] | Mo Kα (0.71073) |

| Reflections collected | 1938 | 5190[1] | 9425 |

| Independent reflections | 1746 | 2061[1] | 2451 |

| R(int) | 0.046 | 0.016[1] | 0.028 |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.094 | R1 = 0.028, wR2 = 0.078[1] | R1 = 0.042, wR2 = 0.115 |

| Goodness-of-fit on F² | 1.14 | 1.06[1] | 1.04 |

Experimental Protocols

This section provides detailed methodologies for the synthesis, crystallization, and crystal structure determination of quinoline-3-carboxylate derivatives.

Synthesis

The synthesis of quinoline-3-carboxylate derivatives can be achieved through various established synthetic routes. A representative procedure for the synthesis of ethyl 2,4-dichloroquinoline-3-carboxylate is described below.

Procedure:

-

To a solution of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 g, 4.3 mmol) in anhydrous acetonitrile (30 mL) is added benzyltriethylammonium chloride (3.92 g, 17.2 mmol).

-

The mixture is stirred at room temperature, and phosphorus oxychloride (1.76 mL, 18.92 mmol) is added dropwise.

-

The reaction mixture is then heated to 40°C for 30 minutes, followed by refluxing for 1 hour.

-

After cooling, the solvent is removed under reduced pressure.

-

Cold water (30 mL) is added to the residue, and the mixture is stirred for 1 hour.

-

The resulting precipitate, a mixture of the desired product and a byproduct, is collected by filtration.

-

The crude product is purified by recrystallization or column chromatography to yield pure ethyl 2,4-dichloroquinoline-3-carboxylate.

Crystallization for Single-Crystal X-ray Analysis

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. Several techniques can be employed, with the choice depending on the solubility and stability of the compound.

-

Slow Evaporation: This is one of the simplest and most common crystallization methods.[3]

-

Dissolve the purified quinoline-3-carboxylate derivative in a suitable solvent or solvent mixture to create a near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it loosely with a cap or parafilm with a few needle holes. This allows for the slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Crystals should form over a period of several days to weeks.

-

-

Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[4]

-

Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (in which the compound is sparingly soluble). The good and poor solvents must be miscible.

-

The poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.

-

-

Solvent Layering: This method involves carefully layering a less dense, poor solvent on top of a denser solution of the compound in a good solvent.[3][4] Diffusion at the interface of the two solvents leads to a gradual decrease in solubility and promotes crystal growth.

Single-Crystal X-ray Diffraction and Structure Refinement

The following outlines the general workflow for determining the crystal structure of a quinoline-3-carboxylate derivative using a single-crystal X-ray diffractometer.

Workflow:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and diffraction patterns are collected on a detector.[5] The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.

-

Data Reduction: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[6]

-

Structure Solution: The initial atomic positions are determined from the processed diffraction data. For small molecules, direct methods are commonly used to solve the phase problem.[7]

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.[8]

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Visualization of Biological Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by quinoline-3-carboxylate derivatives and a typical experimental workflow for their structural analysis.

Caption: Experimental workflow from synthesis to crystal structure determination.

Caption: Inhibition of the ATM signaling pathway by quinoline-3-carboxamide derivatives.

Caption: Induction of the intrinsic apoptosis pathway by quinoline derivatives.[9][10][11]

References

- 1. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3 [idr.nitk.ac.in]

- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. unifr.ch [unifr.ch]

- 5. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neutrons.ornl.gov [neutrons.ornl.gov]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 9. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Substituted 4-Hydroxyquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, and anti-inflammatory properties of substituted 4-hydroxyquinoline derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

Substituted 4-hydroxyquinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multi-targeted, contributing to their potential to overcome the complexity and heterogeneity of cancer.

Quantitative Anticancer Data

The cytotoxic effects of various 4-hydroxyquinoline derivatives are summarized below, with IC50 values representing the concentration required to inhibit 50% of cell viability.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 3a | HCT116 (Colon) | 148.3 | Doxorubicin | - |

| A549 (Lung) | 155.7 | Doxorubicin | - | |

| PC3 (Prostate) | 167.2 | Doxorubicin | - | |

| MCF-7 (Breast) | 189.0 | Doxorubicin | - | |

| 3b | HCT116 (Colon) | 162.0 | Doxorubicin | - |

| A549 (Lung) | 188.1 | Doxorubicin | - | |

| PC3 (Prostate) | 239.4 | Doxorubicin | - | |

| MCF-7 (Breast) | 174.5 | Doxorubicin | - | |

| 3g | HCT116 (Colon) | 28.5 | Doxorubicin | - |

| A549 (Lung) | 33.4 | Doxorubicin | - | |

| PC3 (Prostate) | 41.8 | Doxorubicin | - | |

| MCF-7 (Breast) | 38.1 | Doxorubicin | - | |

| 13a | Colo 205 (Colon) | 11.86 | - | - |

| Colo 320 (Colon, Doxorubicin-resistant) | 8.19 | - | - | |

| 13b | Colo 205 (Colon) | 8.1 | - | - |

| Colo 320 (Colon, Doxorubicin-resistant) | 4.58 | - | - | |

| 20 | Colo 205 (Colon) | 2.34 | - | - |

| Colo 320 (Colon, Doxorubicin-resistant) | 4.61 | - | - | |

| 21 | Colo 205 (Colon) | 16.54 | - | - |

| 22 | Colo 205 (Colon) | 11.79 | - | - |

| Colo 320 (Colon, Doxorubicin-resistant) | 12.29 | - | - | |

| 26 | Colo 205 (Colon) | 12.63 | - | - |

| Colo 320 (Colon, Doxorubicin-resistant) | 11 | - | - | |

| 28 | Colo 320 (Colon, Doxorubicin-resistant) | 14.08 | - | - |

| 29 | Colo 320 (Colon, Doxorubicin-resistant) | 9.86 | - | - |

Note: The specific structures of compounds 3a, 3b, and 3g can be found in the source publication.[1] Data for compounds 13a, 13b, 20, 21, 22, 26, 28, and 29 are from a study on modified 4-hydroxyquinolines.[2]

Anticancer Mechanisms of Action & Signaling Pathways

4-Hydroxyquinoline derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis via the inhibition of key enzymes and signaling pathways.[3]

-

Topoisomerase Inhibition: These compounds can interfere with the function of topoisomerases, which are enzymes essential for DNA replication and repair. By stabilizing the topoisomerase-DNA complex, they lead to DNA strand breaks and subsequent cell death.

-

Kinase Inhibition: Many derivatives are potent inhibitors of protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinases (PI3Ks).[3] By blocking these signaling pathways, they can halt cell proliferation and survival.[3]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HCT116, A549, PC3, MCF-7)

-

Complete culture medium

-

Substituted 4-hydroxyquinoline derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, treat the cells with various concentrations of the 4-hydroxyquinoline derivatives and incubate for an additional 24, 48, or 72 hours.

-

MTT Addition: Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plates for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Activity

Substituted 4-hydroxyquinolines have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy of 4-hydroxyquinoline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| Various | Staphylococcus aureus | 0.12 - >1024 | - | - |

| Streptococcus pyogenes | 8 - 256 | - | - | |

| Salmonella typhi | 0.12 - 0.24 | - | - | |

| Pseudomonas aeruginosa | 512 - >1024 | - | - | |

| Escherichia coli | 0.12 | - | - | |

| 15 | Staphylococcus aureus | 0.8 µM | - | - |

| Bacillus cereus | 0.8 µM | - | - | |

| 16 | Streptococcus pneumoniae ATCC 49619 | ≤ 0.008 | - | - |

| 17 | Streptococcus pneumoniae ATCC 49619 | ≤ 0.008 | - | - |

| 18 | Streptococcus pneumoniae ATCC 49619 | ≤ 0.008 | - | - |

| 25 | Aspergillus fumigatus | 0.98 | - | - |

| Candida albicans | 0.49 | - | - | |

| Streptococcus pneumoniae | 0.49 | - | - | |

| Staphylococcus aureus | 1.95 | - | - | |

| Escherichia coli | 0.49 | - | - | |

| 26 | Aspergillus fumigatus | 0.98 | - | - |

| Candida albicans | 0.98 | - | - | |

| Streptococcus pneumoniae | 0.49 | - | - | |

| Staphylococcus aureus | 0.98 | - | - | |

| Escherichia coli | 0.49 | - | - | |

| 37 | Drug-resistant M. tuberculosis | 0.08 - 0.31 | - | - |

| 38 | Drug-resistant M. tuberculosis | 0.16 - 0.31 | - | - |

Note: Data compiled from a review on quinoline derivatives.[4]

Experimental Protocol: Broth Microdilution Susceptibility Testing

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Substituted 4-hydroxyquinoline derivatives

-

Inoculum suspension

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the 4-hydroxyquinoline derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in the microtiter plate using the appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Inoculation: Add the inoculum to each well of the microtiter plate, except for the sterility control well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity

Substituted 4-hydroxyquinolines have also been investigated for their potential as anti-inflammatory agents. Their mechanism of action often involves the modulation of key inflammatory pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of 4-hydroxyquinoline derivatives has been evaluated by their ability to inhibit key inflammatory enzymes and mediators.

| Compound ID | Assay | IC50 (µM) | Reference Drug | IC50 (µM) |

| 12c | COX-2 Inhibition | 0.1 | Celecoxib | - |

| 14a | COX-2 Inhibition | 0.11 | Celecoxib | - |

| 14b | COX-2 Inhibition | 0.11 | Celecoxib | - |

| 8e | COX-2 Inhibition | 0.047 | Celecoxib | 0.045 |

| 8e | 15-LOX Inhibition | 1.81 | Quercetin | 3.34 |

| 8h | TNF-α Inhibition | 0.40 | Celecoxib | 10.69 |

| 2i | LPS-induced NO production | ~ positive control | 1400W | - |

| 2m | LPS-induced NO production | ~ positive control | 1400W | - |

Note: Data for compounds 12c, 14a, and 14b are from a study on novel quinoline derivatives.[5] Data for compounds 8e and 8h are from a study on 1,2,4-triazine-quinoline hybrids.[6] Data for compounds 2i and 2m are from a study on pyrazolo[4,3-c]quinoline derivatives.

Anti-inflammatory Mechanisms of Action & Signaling Pathways

The anti-inflammatory effects of 4-hydroxyquinoline derivatives are mediated through the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways, such as the NF-κB and MAPK pathways.

-

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. Several 4-hydroxyquinoline derivatives have shown potent and selective inhibition of COX-2.[5][6]

-

iNOS Inhibition: Inducible nitric oxide synthase (iNOS) produces nitric oxide (NO), a pro-inflammatory molecule. Some derivatives have been shown to inhibit LPS-induced NO production, suggesting iNOS inhibition.

-

NF-κB and MAPK Pathway Modulation: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. 4-hydroxyquinolines can inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. They can also modulate the MAPK pathway by affecting the phosphorylation of key kinases like p38, JNK, and ERK.

Experimental Protocol: COX-2 Inhibition Assay

This protocol outlines a general procedure for a fluorometric assay to screen for COX-2 inhibitors.

Materials:

-

96-well black microplate

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Fluorometric probe (e.g., Amplex™ Red)

-

Substituted 4-hydroxyquinoline derivatives

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme, cofactors, and substrate to their working concentrations in COX Assay Buffer.

-

Compound Addition: Add the 4-hydroxyquinoline derivatives at various concentrations to the wells of the 96-well plate. Include wells for a no-inhibitor control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except for the no-enzyme control.

-

Initiation of Reaction: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., λex=535 nm/λem=587 nm) at 25°C for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Conclusion

Substituted 4-hydroxyquinolines represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications, coupled with their diverse mechanisms of action, underscores their potential in addressing a range of significant health challenges. The data and protocols presented in this technical guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are crucial next steps in translating their therapeutic potential into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of c-Jun NH2-terminal kinase stimulates mu-opioid receptor expression via p38 MAPK-mediated nuclear NF-κB activation in neuronal and non-neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Discovering Novel Quinoline Derivatives for Pharmaceutical Development: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] This technical guide provides a comprehensive overview of the discovery and development of novel quinoline derivatives for pharmaceutical applications. It covers synthetic strategies, structure-activity relationships (SAR), key experimental protocols for biological evaluation, and the modulation of critical signaling pathways. This document is intended to serve as a resource for professionals engaged in drug discovery, offering detailed methodologies and structured data to facilitate the development of next-generation quinoline-based therapeutics.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a cornerstone in drug discovery.[2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4][5] The versatility of the quinoline nucleus allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[6] Several quinoline-based drugs have received FDA approval, such as the kinase inhibitors bosutinib and lenvatinib, highlighting the clinical significance of this scaffold.[7] This guide explores the multifaceted process of identifying and optimizing new quinoline derivatives for therapeutic use.

Synthesis of Novel Quinoline Derivatives

The synthesis of the quinoline core can be achieved through various classical and modern reactions. Traditional methods like the Combes and Conrad-Limpach syntheses involve the condensation of arylamines with β-dicarbonyl compounds followed by acid-catalyzed cyclodehydration.[8] More contemporary, eco-friendly protocols utilize metal-free catalysts, ultrasound irradiation, or multi-component reactions to improve yields and simplify product isolation.[8] A generalized workflow for the synthesis and subsequent derivatization is essential for creating a library of compounds for screening.

Caption: General workflow for synthesis of quinoline derivatives.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the therapeutic potential of quinoline derivatives by identifying the chemical features essential for their biological activity.[9] These studies reveal how modifications to the quinoline scaffold affect efficacy and selectivity.

Key SAR Insights:

-

Anticancer Activity: For many anticancer quinolines, substitutions at the C-2 and C-4 positions are critical. The presence of specific functional groups at the C-2 position, such as 2-α-furyl or 2-(pyridin-2-yl), has been linked to significant activity against human cancer cell lines.[6] The PI3K/Akt/mTOR pathway is a common target, and modifications are designed to enhance inhibition of these kinases.[10]

-

Antimalarial Activity: The 4-aminoquinoline scaffold, found in chloroquine, is a classic antimalarial pharmacophore. A 7-chloro group on the quinoline ring is essential for high potency against Plasmodium falciparum.[4][11] Modifications to the side chain at the 4-amino position are explored to overcome drug resistance.[11]

-

Antimicrobial Activity: For antibacterial quinolones, the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential.[12] A fluorine atom at C-6 and a piperazine ring at C-7 often result in broad-spectrum antibacterial activity.[12]

| Activity | Scaffold/Class | Key Substituents and Positions for Enhanced Activity | References |

| Anticancer | General Quinoline | Substitutions at C-2 and C-4; specific heterocyclic rings at C-2. | [2][6] |

| PI3K/Akt/mTOR Inhibitors | Modifications to enhance kinase binding and selectivity. | [10] | |

| Antimalarial | 4-Aminoquinoline | Essential: 7-chloro group. Modifiable: Side chain at 4-amino position. | [4][11] |

| Antimicrobial | Quinolones | Essential: 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety. Potentiating: C-6 fluorine, C-7 piperazine/pyrrolidine ring. | [12] |

Table 1: Summary of key structure-activity relationships for quinoline derivatives.

Biological Evaluation and Experimental Protocols

The biological activity of newly synthesized quinoline derivatives is assessed through a series of in vitro and in vivo assays. Standardized protocols are essential for generating reproducible and comparable data.

In Vitro Anticancer Activity

The cytotoxicity of quinoline compounds against cancer cell lines is a primary indicator of their potential as anticancer agents.

Table 2: Anticancer Activity of Representative Quinoline Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 6-Bromo-5-nitroquinoline | HT29 | Human Adenocarcinoma | > 5-FU (standard) | [13] |

| 6,8-Diphenylquinoline | HT29 | Human Adenocarcinoma | > 5-FU (standard) | [13] |

| Quinoline-Chalcone Hybrid 33 | MCF-7 | Breast Cancer | Not specified | [10] |

| Quinoline-Chalcone Hybrid 34 | MCF-7 | Breast Cancer | Not specified | [10] |

| N-alkylated, 2-oxoquinoline (16-21) | HEp-2 | Larynx Tumor | 49.01–77.67% inhibition | [2] |

| 4-amino, 7-substituted-quinoline (37-40) | MCF-7 | Breast Cancer | Improved vs Doxorubicin |[2] |

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Objective: To determine the concentration of a quinoline derivative that inhibits 50% of cell growth (IC₅₀).

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HeLa, HT29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[15]

-

Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol).[14][15]

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5.0 x 10³ cells per well in 100 µL of complete medium.[16] Incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of the test compounds (e.g., 0-100 µM).[16] Include wells for vehicle control (medium with solvent) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14][17]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[14][18] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

-

Absorbance Measurement: Read the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm or 590 nm.[14] A reference wavelength (e.g., 620 nm) can be used to reduce background noise.[15]

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

In Vitro Antimicrobial Activity

The effectiveness of quinoline derivatives against pathogenic microbes is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of Representative Quinoline Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoline Derivative | C. difficile | 1.0 | [19] |

| Quinolone Hybrid 5d | Gram-positive & Gram-negative strains | 0.125–8 | [20] |

| Quinoline Derivative 11 | S. aureus | 6.25 | [21] |

| Quinoline Derivative 24 | E. coli & S. aureus | 3.125 |[21] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a quinoline derivative that completely inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., MRSA, E. coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Test compounds and standard antibiotics (positive controls)

Procedure:

-

Compound Preparation: Prepare a stock solution of each quinoline derivative and create a series of two-fold dilutions in the 96-well plate using broth medium.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[19]

Modulation of Key Signaling Pathways

Many quinoline derivatives exert their anticancer effects by targeting specific signaling pathways that are dysregulated in cancer cells.[1] The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a prominent target.[1][7] Aberrant activation of this pathway is a hallmark of many cancers.[1]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Experimental Protocol: Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can confirm if a quinoline derivative affects the expression or phosphorylation state of proteins within a signaling pathway like PI3K/Akt.[22]

Objective: To analyze the levels of total and phosphorylated Akt and mTOR in cancer cells treated with a quinoline derivative.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and apparatus (for transferring proteins to a membrane)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Lyse treated and untreated cells and determine the protein concentration of each lysate. Prepare samples for loading by mixing with Laemmli buffer and heating at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate proteins by size by running the lysates on an SDS-polyacrylamide gel. Load equal amounts of protein (10-50 µg) per lane.[23]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[24]

-

Secondary Antibody Incubation: Wash the membrane three times with wash buffer (TBST). Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

Detection: Wash the membrane again. Add a chemiluminescent substrate and capture the signal using an imaging system. The band intensity corresponds to the protein level.

A Framework for Quinoline Drug Discovery

The development of a novel quinoline-based drug is a systematic, multi-stage process that integrates computational design, chemical synthesis, and rigorous biological testing.

Caption: Integrated workflow for quinoline derivative drug discovery.

Conclusion

The quinoline scaffold remains a highly productive platform for the discovery of new pharmaceutical agents. A systematic approach combining modern synthetic chemistry, robust biological evaluation, and a deep understanding of structure-activity relationships is essential for success. The detailed protocols and structured data presented in this guide offer a framework for researchers to design, synthesize, and evaluate novel quinoline derivatives, with the ultimate goal of translating these promising molecules into next-generation medicines to address unmet clinical needs in oncology, infectious diseases, and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. SAR of Quinolines.pptx [slideshare.net]

- 13. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

- 22. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 24. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of Quinoline-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been successfully developed into therapeutic agents for a wide range of diseases, including cancer, malaria, bacterial infections, and viral illnesses. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of quinoline-based compounds, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate relationships governing the biological effects of this privileged structure.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoline derivatives is exquisitely sensitive to the nature and position of substituents on the quinoline core. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.

Anticancer Activity

Quinoline-based compounds exhibit anticancer activity through diverse mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1][2] The SAR for anticancer quinolines is highly dependent on the specific molecular target.

General SAR Observations for Anticancer Quinolines:

-

Position 2: Substitution at the 2-position of the quinoline ring is a common strategy. Aromatic or heteroaromatic groups at this position are often crucial for activity.[3]

-

Position 4: The 4-aminoquinoline scaffold is a well-established pharmacophore. Modifications of the amino group can significantly impact potency and selectivity.[4]

-

Positions 6 and 7: Substitution with methoxy groups at the 6- and 7-positions is frequently associated with enhanced cytotoxic activity.[4]

-

Benzene Ring Substituents: Electron-donating or electron-withdrawing groups on the benzenoid portion of the quinoline ring can modulate biological activity, with the optimal substitution pattern being target-dependent.[3]

Quantitative SAR Data for Anticancer Quinoline Derivatives:

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative quinoline derivatives against various cancer cell lines.

| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Positions 6,7) | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-fluorophenyl | H | 6,7-dimethoxy | MCF-7 (Breast) | 40.0 | [4] |

| 2 | 3,5-dimethyl-1H-pyrazol-4-yl | H | 2,8-bis(trifluoromethyl) | HL-60 (Leukemia) | 19.88 | [4] |

| 3 | H | NH-(CH2)2-N(C2H5)2 | 7-Cl | SF-295 (CNS) | 0.314 | [4] |

| 4 | H | NH-(CH2)3-N(C2H5)2 | 7-Cl | HCT-8 (Colon) | 4.65 | [4] |

| 5 | 2-hydroxyphenyl | 6-pyrrolidinyl | H | U937 (Leukemia) | N/A | [5] |

| Q1 | Varied | Varied | Varied | HCT-116 (Colon) | 6.2-99.6 | [6] |

| Q9 | Varied | Varied | Varied | MDA-MB-468 (Breast) | 2.7-23.6 | [6] |

Antimalarial Activity

The 4-aminoquinoline scaffold, exemplified by chloroquine, is a classic antimalarial pharmacophore.[7] These compounds are thought to exert their effect by interfering with the detoxification of heme in the parasite's food vacuole.[8][9]

General SAR Observations for Antimalarial Quinolines:

-

Quinoline Ring: The quinoline nucleus is essential for antimalarial activity.[7]

-

Position 4: A substituted amino group at the 4th position is critical. A dialkylaminoalkyl side chain generally confers maximum activity.[7]

-

Position 7: A chloro group at the 7-position, as seen in chloroquine, is important for activity.

-

Side Chain: The nature of the side chain at position 4 influences both potency and pharmacokinetic properties. A longer alkyl linker (n=3) has been associated with improved activity in some series.[10]

Quantitative SAR Data for Antimalarial Quinoline Derivatives:

The following table presents the IC50 values for selected quinoline derivatives against Plasmodium falciparum strains.

| Compound ID | R1 (Position 4 Side Chain) | R2 (Position 7) | P. falciparum Strain | IC50 (µM) | Reference |

| Chloroquine | -NHCH(CH3)(CH2)3N(C2H5)2 | Cl | CQS (NF54) | ~0.020 | [10] |

| Compound 10 | Varied 2-methylquinoline derivative | H | CQR (Dd2) | 0.033 | [10] |

| Compound 30 | Chalcone hybrid with aminoalkyl sulfonamide linker (n=3) | H | CQS (NF54) | 0.10 | [10] |

| Compound 46 | Phenylpyrazole derivative | H | CQS | 0.036 (µg/mL) | [10] |

| Compound 160 | 2,4-bis{4-[(2-dimethylaminoethyl)aminomethyl] phenyl} | H | CQR (W2) | 0.032-0.34 | [10] |

Antibacterial Activity

Quinolone antibiotics, a major class of antibacterial agents, are structurally related to quinolines and are characterized by a 4-oxo-pyridin-3-carboxylic acid moiety. They primarily target bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of the bacterial chromosome.[11][12][13]

General SAR Observations for Antibacterial Quinolones:

-

Core Structure: The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential for antibacterial activity.

-

Position 1: A lower alkyl group at this position is favorable.

-

Position 6: A fluorine atom at this position generally enhances activity.

-

Position 7: A piperazine, N-methyl piperazine, or pyrrolidine ring at this position leads to active compounds.

-

Position 8: A nitrogen atom at this position (naphthyridone) can improve activity against anaerobic bacteria.[14]

Quantitative SAR Data for Antibacterial Quinoline Derivatives:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative quinolone antibiotics against various bacterial strains.

| Antibiotic | R1 (Position 1) | R2 (Position 7) | R3 (Position 8) | Bacterial Strain | MIC90 (mg/L) | Reference |

| Ciprofloxacin | Cyclopropyl | Piperazinyl | CH | E. coli | 0.03 | [14] |

| Levofloxacin | (S)-F-methyl | N-methylpiperazinyl | CH | S. pneumoniae | 1 | [14] |

| Moxifloxacin | Cyclopropyl | 7-azabicyclo[3.3.0]octan-3-yl | C-OCH3 | S. aureus | 0.12 | [14] |

| Clinafloxacin | Cyclopropyl | Methyl-pyrrolidinyl | C-Cl | S. aureus | 0.03 | [14] |

Key Experimental Protocols

The evaluation of the biological activity of quinoline-based compounds relies on a set of standardized in vitro assays. Detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][16][17]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with various concentrations of the quinoline compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[17]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

SYBR Green I-Based Malaria Assay

The SYBR Green I-based fluorescence assay is a widely used method for determining the antiplasmodial activity of compounds.[18][19]

Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.[20] In a malaria culture, the amount of DNA correlates with the number of parasites. The fluorescence intensity is therefore a measure of parasite growth.

Protocol:

-

Parasite Culture: Culture P. falciparum in human erythrocytes.

-

Drug Plate Preparation: Prepare serial dilutions of the quinoline compounds in a 96-well plate.

-

Inoculation: Add the parasite culture to the drug-containing wells and incubate for 72 hours.

-

Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the drug concentration.

Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[21][22][23]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[23]

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).[23]

-

Drug Dilution: Prepare serial two-fold dilutions of the quinoline compound in a 96-well microtiter plate containing broth medium.[21]

-

Inoculation: Inoculate each well with the standardized bacterial suspension.[23]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[24]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[23]

Visualizing the Core Concepts

Diagrams generated using Graphviz provide a clear visual representation of key pathways and workflows relevant to the study of quinoline-based compounds.

Caption: Generalized workflow for Skraup/Doebner-von Miller quinoline synthesis.

Caption: Inhibition of heme detoxification by 4-aminoquinoline antimalarials.

Caption: Inhibition of bacterial DNA replication by quinolone antibiotics.

Caption: A typical experimental workflow for determining the IC50 of a compound.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 8. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 10. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 19. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 24. youtube.com [youtube.com]

In-depth Technical Guide: Potential Therapeutic Targets of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

Disclaimer: This document aims to provide a technical overview based on publicly available information. As of the latest search, specific studies detailing the therapeutic targets, mechanism of action, and quantitative biological data for Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate are limited. Therefore, this guide discusses the potential therapeutic avenues based on the broader class of quinoline derivatives, to which this compound belongs. Further dedicated research is required to elucidate the specific biological activities of this compound.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the quinoline class. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a key component in a wide array of pharmacologically active compounds. The presence of a trifluoromethyl group at the 6-position and a carboxylate group at the 3-position of the quinoline ring suggests that this molecule may exhibit interesting biological properties, as these functional groups can significantly influence factors such as metabolic stability, lipophilicity, and binding interactions with biological targets.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Potential Therapeutic Areas of Quinoline Derivatives

Research on various quinoline derivatives has revealed a broad spectrum of biological activities. While specific data for the title compound is lacking, the following areas represent potential therapeutic applications based on the activities of structurally related compounds.

Antimicrobial Activity

Quinolone and quinoline derivatives are well-established antibacterial agents. The core mechanism for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.

Potential Signaling Pathway and Experimental Workflow:

Figure 2: Potential antimicrobial mechanism and experimental workflow.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer properties through various mechanisms, including:

-

Inhibition of Tyrosine Kinases: Many receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR are crucial for cancer cell proliferation, survival, and angiogenesis. Quinolines can act as ATP-competitive inhibitors of these kinases.

-

Topoisomerase Inhibition: Similar to their antibacterial counterparts, some quinolines can inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells.

-

Induction of Apoptosis: Quinolines can trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.

Potential Signaling Pathway:

Figure 3: Potential anticancer signaling pathway via RTK inhibition.

Anti-inflammatory Activity

Quinolines have been investigated for their anti-inflammatory effects, which may be mediated by the inhibition of key inflammatory enzymes and signaling pathways, such as:

-

Cyclooxygenase (COX) Inhibition: Inhibition of COX-1 and COX-2 can reduce the production of prostaglandins, which are key mediators of inflammation.

-

Lipoxygenase (LOX) Inhibition: Inhibition of LOX enzymes can decrease the production of leukotrienes, another class of inflammatory mediators.

-

NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammatory responses.

Data Presentation (Hypothetical)

As no specific quantitative data for this compound is currently available, the following tables are presented as templates for how such data would be structured if obtained through future research.

Table 1: Hypothetical Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

| Pseudomonas aeruginosa | Data not available |

Table 2: Hypothetical Anticancer Activity Data (IC50 in µM)

| Cell Line | Drug |

| MCF-7 (Breast) | Data not available |

| A549 (Lung) | Data not available |

| HCT116 (Colon) | Data not available |

Experimental Protocols (General)

Detailed experimental protocols would be specific to the conducted research. Below are generalized methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in appropriate broth to a standardized concentration (e.g., 105 CFU/mL).

-

Preparation of Compound Dilutions: A stock solution of this compound is serially diluted in broth in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well. The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Kinase Inhibition Assay

-

Assay Components: The assay typically includes the purified kinase, a substrate (e.g., a peptide), ATP, and the test compound.

-

Reaction: The components are mixed in a buffer and incubated to allow the kinase to phosphorylate the substrate.

-

Detection: The extent of phosphorylation is measured, often using methods like fluorescence, luminescence, or radioactivity.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the concentration of the test compound.

Conclusion and Future Directions

This compound is a compound with potential for therapeutic applications, given the well-documented and diverse biological activities of the quinoline scaffold. The presence of the trifluoromethyl and carboxylate groups may confer unique pharmacological properties. However, a significant lack of specific research on this particular molecule means that its therapeutic targets and potential remain largely unexplored.

Future research should focus on:

-

Broad-spectrum biological screening: To identify the primary areas of activity (e.g., antimicrobial, anticancer, anti-inflammatory).

-

Target identification studies: Employing techniques such as affinity chromatography, proteomics, and computational modeling to identify specific protein targets.

-

Mechanism of action studies: To elucidate the molecular pathways through which the compound exerts its effects.

-

In vivo studies: To evaluate the efficacy and safety of the compound in animal models.

Such studies are essential to unlock the therapeutic potential of this compound and to guide its further development as a potential drug candidate.

An In-depth Technical Guide to Flutamide (C11H11F3N2O3): A Nonsteroidal Antiandrogen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide is a nonsteroidal antiandrogen drug primarily utilized in the treatment of prostate cancer.[1][2] Its chemical formula is C11H11F3N2O3, and its IUPAC name is 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide .[3][4] Unlike steroidal antiandrogens, flutamide does not possess a steroid structure but effectively antagonizes the androgen receptor (AR), playing a crucial role in androgen deprivation therapy.[2][5] This technical guide provides a comprehensive overview of flutamide, including its mechanism of action, pharmacokinetic profile, clinical efficacy, and detailed experimental protocols relevant to its study.

Mechanism of Action